(S)-(+)-5-Hexen-2-ol: A Comprehensive Technical Guide
(S)-(+)-5-Hexen-2-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the chemical and physical properties, synthesis, and spectroscopic data of (S)-(+)-5-Hexen-2-ol, a valuable chiral building block in organic synthesis.
Core Chemical and Physical Properties
(S)-(+)-5-Hexen-2-ol is a chiral secondary alcohol that presents as a colorless liquid. Its chemical structure consists of a six-carbon chain with a double bond between carbons 5 and 6, and a hydroxyl group on the stereogenic center at carbon 2.
General and Physical Properties
The fundamental chemical and physical characteristics of (S)-(+)-5-Hexen-2-ol are summarized in the table below, providing a consolidated reference for laboratory and research applications.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | |
| Molecular Weight | 100.16 g/mol | |
| Appearance | Colorless liquid | - |
| Boiling Point | 130-131 °C (lit.) | |
| Density | 0.828 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.4320 (lit.) | |
| Optical Activity ([α]20/D) | +15.0° (c = 1 in chloroform) | |
| Solubility | Soluble in water.[1] | - |
| Flash Point | 43.33 °C (110.0 °F) - closed cup |
Structural and Spectroscopic Data
Detailed structural identifiers and references to key spectroscopic data are crucial for the unambiguous identification and characterization of (S)-(+)-5-Hexen-2-ol.
| Identifier/Data Type | Value/Reference | Source |
| CAS Number | 17397-24-9 | |
| InChI | 1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m0/s1 | |
| InChI Key | LNPNXWKVAFKIBX-LURJTMIESA-N | |
| SMILES | C--INVALID-LINK--CCC=C | |
| ¹H NMR & ¹³C NMR | Data available in spectral databases. | [2] |
| Mass Spectrometry (GC-MS) | Data available in spectral databases. | [2][3] |
| Infrared (IR) Spectrum | Data available in spectral databases. | [4] |
Synthesis of (S)-(+)-5-Hexen-2-ol: An Experimental Workflow
The enantioselective synthesis of (S)-(+)-5-Hexen-2-ol is of significant interest due to its utility as a chiral precursor in the synthesis of more complex molecules. A common and effective method involves the nucleophilic ring-opening of a chiral epoxide. One such route is the reaction of (S)-(-)-propylene oxide with allylmagnesium bromide.[5]
The following diagram outlines a typical experimental workflow for this synthesis.
Detailed Experimental Protocol
While specific reaction conditions can vary, a general protocol for the synthesis of chiral homoallylic alcohols via Grignard addition to epoxides is as follows:
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Preparation of the Grignard Reagent: Allylmagnesium bromide is typically prepared by the reaction of magnesium turnings with allyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Reaction with Epoxide: The solution of the freshly prepared Grignard reagent is cooled to a low temperature (e.g., 0 °C or lower). A solution of (S)-(-)-propylene oxide in the same anhydrous solvent is then added dropwise to the Grignard reagent. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure the reaction goes to completion.
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Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the resulting alkoxide and neutralizes any unreacted Grignard reagent.
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Extraction and Drying: The aqueous and organic layers are separated. The aqueous layer is typically extracted several times with an organic solvent such as diethyl ether. The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure (S)-(+)-5-Hexen-2-ol.
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Analysis: The purity and identity of the final product are confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6] The enantiomeric purity is determined by chiral gas chromatography or by measuring the specific rotation using a polarimeter.
Safety and Handling
(S)-(+)-5-Hexen-2-ol is a flammable liquid and vapor. Appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.
This technical guide provides a comprehensive overview of the key chemical and physical properties of (S)-(+)-5-Hexen-2-ol, along with a representative synthesis workflow. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in their utilization of this versatile chiral building block.
